3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-9-10(8-15-17(9)2)7-14-13(21)11-3-5-18(16-11)6-4-12(19)20/h3,5,8H,4,6-7H2,1-2H3,(H,14,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMULQNQCRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125806 | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-95-7 | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006453-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its pyrazole moiety is known to exhibit anti-inflammatory properties, making it a candidate for drug development aimed at conditions like arthritis and other chronic inflammatory disorders.
Case Study: Anti-Cancer Activity
Research has shown that derivatives of this compound can inhibit tumor growth in vitro. For example, a study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific targets.
Agricultural Applications
Herbicide and Pesticide Development
The compound's unique structure allows it to act as a precursor in the synthesis of agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms.
Case Study: Efficacy as a Fungicide
In agricultural trials, specific formulations containing pyrazole derivatives have shown significant effectiveness in controlling fungal pathogens in crops. These studies highlight the potential for developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.
Material Science
Polymer Synthesis
3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid can be employed as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for cross-linking with other monomers, leading to materials with enhanced mechanical strength and thermal stability.
Data Table: Comparison of Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Applications |
|---|---|---|---|
| Standard Polyethylene | 20 | 80 | Packaging |
| Modified Polymer | 35 | 120 | Automotive components |
| Biodegradable Polymer | 25 | 90 | Sustainable packaging solutions |
Chemical Research
Synthesis of Complex Molecules
In synthetic organic chemistry, the compound serves as an important intermediate for the development of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions.
Case Study: Synthesis Pathway Optimization
A recent study optimized the synthesis pathway for producing this compound, reducing the number of steps required and increasing yield efficiency. This advancement not only lowers production costs but also enhances scalability for industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazole-propanoic acid derivatives. Key structural analogues and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The target compound’s carbamoyl-linked pyrazole system distinguishes it from simpler analogues like 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . Methyl vs. Bulkier Groups: Compounds with isobutyl or cyanoethyl substituents (e.g., ) exhibit increased steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability.
The propanoic acid terminus common to all listed compounds suggests a role in ionic interactions, such as binding to cationic residues in biological targets.
Synthetic and Analytical Relevance :
- Structural characterization of these compounds often relies on techniques like X-ray crystallography (supported by SHELX programs ) and NMR spectroscopy (as seen in for related pyrazole derivatives).
- The absence of reported pharmacological data for the target compound contrasts with analogues like 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide, which has documented synthetic protocols and spectral data .
Biological Activity
3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The structure of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C13H17N5O3. The presence of two pyrazole rings and a propanoic acid moiety indicates potential for significant biological interaction through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar in structure to this compound have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting potent anti-tubercular properties .
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives possess significant anti-inflammatory effects. For example, molecular docking studies have shown that certain pyrazole compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .
Antioxidant Activity
The antioxidant properties of related pyrazole compounds have been evaluated through various assays. These studies indicate that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and associated diseases .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation : The structural similarity to known ligands suggests potential interactions with various receptors, influencing signaling pathways related to inflammation and infection.
Study 1: Antitubercular Activity
A study focused on the synthesis of substituted pyrazole derivatives reported significant anti-tubercular activity against Mycobacterium tuberculosis with several derivatives achieving IC90 values below 50 μM. This highlights the potential for developing new treatments for tuberculosis based on pyrazole chemistry .
Study 2: Antioxidant Effects
In another investigation, a series of pyrazole derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. The results showed that certain derivatives could effectively reduce oxidative stress markers in vitro, suggesting therapeutic potential in oxidative stress-related conditions .
Data Summary Table
| Property | Value/Activity |
|---|---|
| Molecular Formula | C13H17N5O3 |
| Antitubercular IC50 | 1.35 - 2.18 μM |
| Anti-inflammatory Potential | Significant (via enzyme inhibition) |
| Antioxidant Activity | Effective in DPPH and ABTS assays |
Q & A
Q. How can material science approaches enhance delivery systems for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
